molecular formula C23H17NO4 B2978086 (E)-3-(4-methoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)acrylamide CAS No. 886147-98-4

(E)-3-(4-methoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)acrylamide

Cat. No.: B2978086
CAS No.: 886147-98-4
M. Wt: 371.392
InChI Key: MUTPPXKSOKVOEL-MDWZMJQESA-N
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Description

(E)-3-(4-methoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a methoxyphenyl group and a xanthene moiety, which are connected through an acrylamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)acrylamide typically involves a multi-step process:

    Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of acryloyl chloride with an appropriate amine under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the acrylamide intermediate.

    Attachment of the Xanthene Moiety: The xanthene moiety is attached through a condensation reaction between the acrylamide intermediate and a xanthene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxyphenyl and xanthene groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halides and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(E)-3-(4-methoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)acrylamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)acrylamide involves its interaction with molecular targets and pathways. The methoxyphenyl and xanthene groups may interact with specific enzymes or receptors, leading to biological effects. The acrylamide linkage plays a crucial role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-hydroxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)acrylamide
  • (E)-3-(4-chlorophenyl)-N-(9-oxo-9H-xanthen-3-yl)acrylamide
  • (E)-3-(4-nitrophenyl)-N-(9-oxo-9H-xanthen-3-yl)acrylamide

Uniqueness

(E)-3-(4-methoxyphenyl)-N-(9-oxo-9H-xanthen-3-yl)acrylamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(9-oxoxanthen-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4/c1-27-17-10-6-15(7-11-17)8-13-22(25)24-16-9-12-19-21(14-16)28-20-5-3-2-4-18(20)23(19)26/h2-14H,1H3,(H,24,25)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTPPXKSOKVOEL-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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